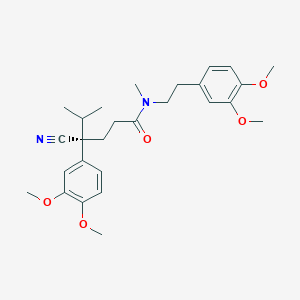![molecular formula C₂₁H₂₇D₄N₃O₉S₄ B1140774 Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine CAS No. 1397192-78-7](/img/new.no-structure.jpg)
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine involves several steps, typically starting with the preparation of the phenylethyl and phenoxyethyl intermediates. These intermediates are then subjected to sulfonylation reactions using dimethyl sulfone as the sulfonylating agent. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, dimethylformamide, and dimethyl sulfoxide . The final product is obtained through purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfonylamino groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine involves its interaction with specific molecular targets and pathways. The dimethylsulfonylamino groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine can be compared with other similar compounds, such as:
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl)amine: This compound lacks the deuterium labeling, which can affect its stability and reactivity.
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d2)amine: This compound has fewer deuterium atoms, which can influence its isotopic labeling properties. The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful in analytical and research applications.
Properties
CAS No. |
1397192-78-7 |
|---|---|
Molecular Formula |
C₂₁H₂₇D₄N₃O₉S₄ |
Molecular Weight |
601.77 |
Synonyms |
N-[4-[2-[[2-[4-[Bis(methylsulfonyl)amiino]phenyl]ethyl]methylamino]ethoxy]phenyl]-N-(methylsulfonyl)methanesulfonamide-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


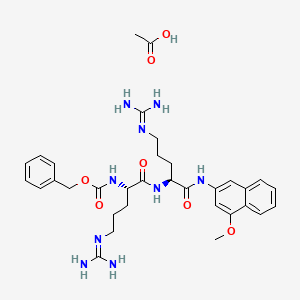
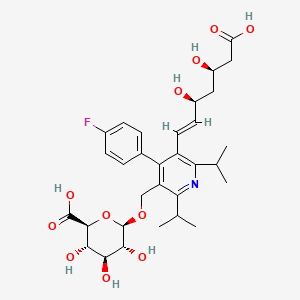
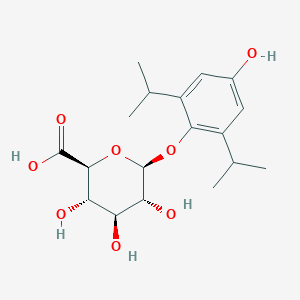
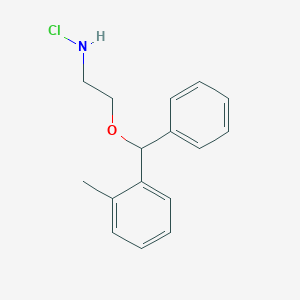
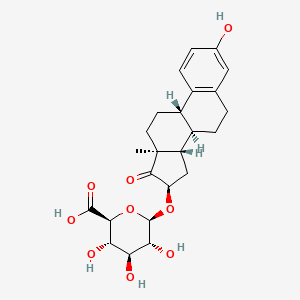
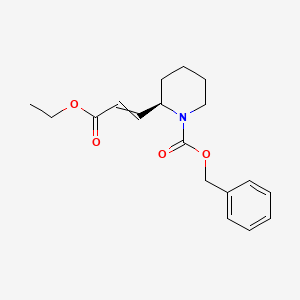
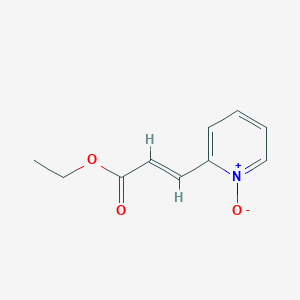

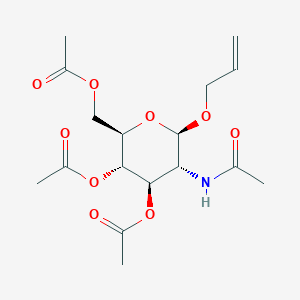
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)
